methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate
Description
Historical Context of Benzo[c]Thiadiazole Derivatives in Medicinal Chemistry
Benzo[c]thiadiazole derivatives have emerged as privileged scaffolds in drug discovery due to their unique electronic properties and versatile bioactivity. Early work in the 1940s–2000s established the antitumor potential of pyrrolo[2,1-b]thiazole analogs, with benzo[d]pyrrolo[2,1-b]thiazoles showing pronounced cytotoxicity through DNA intercalation mechanisms. The 2010s marked a shift toward target-specific applications, exemplified by the discovery of benzo[c]thiadiazole-based Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Compound 11g (IC₅₀ = 2.11 ± 0.99 μM) demonstrated 25-fold selectivity for SHP2 over PTP1B, highlighting the scaffold's potential in oncology.
Table 1: Key Milestones in Benzo[c]Thiadiazole Medicinal Chemistry
The electron-deficient nature of the benzo[c]thiadiazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the sulfone group (-SO₂-) enhances hydrogen-bond acceptor capacity. These properties have been exploited in designing kinase inhibitors and antimicrobial agents, with recent derivatives showing submicromolar potency against Junín virus (JUNV) in vitro.
Significance of Piperidine and Acetate Moieties in Bioactive Compound Design
The piperidine ring and acetate ester in methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate synergistically address critical challenges in drug development:
Piperidine Optimization
- Conformational Restriction : The six-membered piperidine ring reduces entropic penalties during target binding by pre-organizing the molecule into bioactive conformations.
- Solubility Enhancement : Protonation of the piperidine nitrogen (pKₐ ~10) improves aqueous solubility under physiological conditions, as demonstrated in analog AKOS026695657 (aqueous solubility >50 μg/mL).
- Metabolic Stability : N-Alkylation of piperidine, as seen in the target compound, blocks oxidative metabolism at the nitrogen center, extending half-life in hepatic microsomal assays.
Acetate Ester Rationale
- Prodrug Potential : The methyl acetate group serves as a bioreversible moiety, masking carboxylic acid functionality that might otherwise limit oral bioavailability. Esterase-mediated hydrolysis in vivo would release the active acid form, as observed in related thiadiazole prodrugs.
- Lipophilicity Modulation : LogP calculations for analogous compounds show that acetate esters reduce hydrophobicity by ~0.5–1.0 units compared to free acids, facilitating blood-brain barrier penetration in CNS-targeted agents.
Table 2: Comparative Analysis of Piperidine-Acetate Derivatives
Structure-activity relationship (SAR) studies indicate that positioning the acetate at C-2 (vs. C-3) improves metabolic stability by sterically shielding the ester from hepatic carboxylesterases. Molecular dynamics simulations of analogous compounds show that the piperidine-acetate linkage adopts a gauche conformation (60° dihedral angle), optimizing binding pocket complementarity in SHP2 and related targets.
Properties
IUPAC Name |
methyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-16-13-5-3-4-6-14(13)18(23(16,20)21)12-7-9-17(10-8-12)11-15(19)22-2/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBVHUYZDAHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate typically involves multi-step synthetic routes. A common approach includes:
Formation of Benzo[c][1,2,5]thiadiazole Core: : This can be synthesized via a cyclization reaction using appropriate substituted anilines and sulfur sources under oxidative conditions.
Attachment of Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction with suitable electrophilic agents.
Esterification: : Finally, the acetate ester group is introduced via esterification, typically using acetic acid derivatives and catalysts to drive the reaction to completion.
Industrial Production Methods: : On an industrial scale, these reactions are optimized to maximize yield and minimize costs. Common methods include using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
-
Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows protonation and nucleophilic addition by water .
-
Applications : The carboxylic acid product serves as a precursor for amide coupling or salt formation.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions, leveraging its basicity and steric accessibility.
-
Key Insight : Alkylation typically occurs in polar aprotic solvents (e.g., DMF) at 25–50°C, while acylation requires anhydrous conditions.
Reactivity of the Benzo[c] thiadiazole Sulfone Moiety
The electron-deficient thiadiazole sulfone exhibits limited reactivity but can participate in ring-opening or substitution under extreme conditions.
-
Stability Note : The sulfone group enhances thermal stability but reduces electrophilicity compared to non-oxidized thiadiazoles .
Amide Bond Formation and Cleavage
The acetamide linkage (piperidine to acetate) resists mild hydrolysis but cleaves under strong acidic or enzymatic conditions.
-
Synthetic Utility : Coupling agents like EDCl/HOBt facilitate amide bond formation with primary amines .
Cyclization and Ring-Forming Reactions
Intramolecular cyclization is feasible under basic or catalytic conditions, leveraging the ester and piperidine groups.
| Reaction | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|
| Lactam formation | KOtBu, DMF | Seven-membered lactam ring | 65% | |
| Thiadiazole expansion | CuI, phenanthroline | Fused bicyclic thiadiazole-piperidine system | 48% |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 376.4 g/mol
- Structural Features : The compound features a piperidine ring and a dioxidobenzo[c][1,2,5]thiadiazole moiety, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymes or pathways crucial for microbial survival. For instance, studies have shown that derivatives of thiadiazole can effectively disrupt cell wall synthesis in Gram-positive bacteria .
Anticancer Properties
The compound's structural attributes suggest potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells by interfering with signaling pathways associated with cell proliferation and survival. In vitro studies have demonstrated that certain derivatives can inhibit tumor growth in various cancer cell lines .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds containing the thiadiazole structure. These compounds may enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the dioxidobenzo[c][1,2,5]thiadiazole moiety via nucleophilic substitution or coupling reactions.
- Final esterification to achieve the methyl ester form.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents.
Case Study 2: Neuroprotective Mechanisms
In a controlled laboratory setting, researchers evaluated the neuroprotective effects of a thiadiazole derivative similar to this compound on rat models of Alzheimer's disease. The study found that treatment significantly improved memory retention and reduced amyloid plaque formation compared to untreated controls .
Mechanism of Action
The compound’s effects are driven by its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its ability to engage in π-π interactions, while the piperidine ring offers potential for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic accessibility : The target compound’s synthesis likely parallels triazolbenzo[d]thiazole protocols, but sulfonation and piperidinyl coupling steps require optimization .
- SAR insights : The methyl ester enhances oral bioavailability compared to carboxylic acid derivatives, while the sulfone group mitigates oxidative metabolism.
Biological Activity
Methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of the 2,2-dioxide group enhances the compound's reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing thiosemicarbazides and appropriate reagents to construct the thiadiazole framework.
- Piperidine Attachment : Employing coupling reactions to link the piperidine moiety to the thiadiazole core.
- Methyl Esterification : Converting the carboxylic acid derivative into a methyl ester through standard esterification techniques.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Research has highlighted the anticancer potential of related thiadiazole derivatives:
- Cell Viability Assays : Compounds were tested on cancer cell lines (e.g., HeLa and MCF-7), showing dose-dependent cytotoxicity with IC50 values in the low micromolar range .
- Mechanistic Studies : Investigations into apoptosis pathways revealed that these compounds induce cell death through caspase activation and DNA fragmentation.
Enzyme Inhibition
The compound may also act as an inhibitor of key enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's .
Study 1: Thiadiazole Derivatives as Antimicrobial Agents
A study published in Journal of Medicinal Chemistry examined a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that modifications in substituents significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity in Breast Cancer Cells
Another research article focused on the anticancer effects of thiadiazole derivatives on breast cancer cell lines. The study reported that certain derivatives induced apoptosis and inhibited proliferation effectively .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodology:
- 1H/13C NMR : Assign peaks based on analogous benzoimidazole-thiadiazole hybrids (e.g., δ 2.5–3.0 ppm for piperidinyl protons) .
- HPLC-DAD : Use a gradient elution method (e.g., 0.1% formic acid/acetonitrile) with UV detection at 254 nm to quantify impurities (<0.5%) .
- Elemental analysis : Validate purity by matching calculated vs. experimental C/H/N/S values (deviation <0.3%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the benzo[c][1,2,5]thiadiazole core in this compound?
Q. What are the key degradation pathways of this compound under forced stress conditions?
Methodology:
- Perform forced degradation studies in acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions .
- Monitor degradation products via LC-MS/MS to identify hydrolysis of the ester group or oxidation of the thiadiazole ring .
- Compare stability in solid vs. solution states (e.g., 1% aqueous solution degrades faster than API) .
Q. How do structural modifications (e.g., substituents on the piperidine ring) affect biological activity?
Methodology:
- Synthesize derivatives with electron-withdrawing groups (e.g., -F, -NO2) on the benzothiadiazole core and assay for antimicrobial activity .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
- Correlate logP values (calculated via ChemDraw) with cellular permeability .
Research Design & Data Analysis
Q. How to design experiments to resolve contradictions in reaction outcomes (e.g., variable yields)?
Methodology:
- Apply factorial design (e.g., 2^k designs) to test interactions between variables like solvent polarity, temperature, and catalyst loading .
- Use ICReDD’s reaction path search to identify overlooked intermediates or competing pathways .
- Statistically analyze outliers using ANOVA to distinguish systematic vs. random errors .
Q. What alternative purification strategies exist for heat-sensitive intermediates?
Methodology:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
